9,10-Diphenylanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNCGHJSNVOIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061734 | |

| Record name | Anthracene, 9,10-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or tan powder; [Alfa Aesar MSDS] | |

| Record name | 9,10-Diphenylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1499-10-1 | |

| Record name | 9,10-Diphenylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Diphenylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIPHENYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-diphenylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIPHENYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51BQ8IYQ9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Diphenylanthracene: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) renowned for its robust fluorescence and electrochemical properties. This guide provides a comprehensive overview of DPA, detailing its chemical structure, physicochemical and photophysical properties, and key applications in modern research and technology. Detailed experimental protocols for its synthesis, purification, and characterization are provided to enable practical application in a laboratory setting. Furthermore, this document explores its utility as a fluorescent probe and in chemiluminescence assays, with a particular focus on its relevance to drug development and material science. Visual diagrams are included to illustrate key experimental workflows and reaction mechanisms.

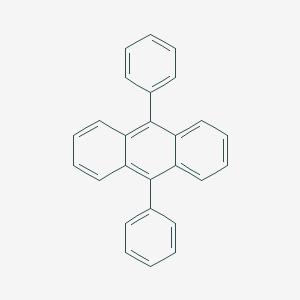

Chemical Structure and Identification

This compound is characterized by a central anthracene core with two phenyl groups substituted at the 9 and 10 positions. This substitution pattern imparts significant steric hindrance, forcing the phenyl rings to be twisted out of the plane of the anthracene core, which in turn influences its electronic and photophysical properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | DPA, Anthracene, 9,10-diphenyl-[1] |

| CAS Number | 1499-10-1[1] |

| Molecular Formula | C₂₆H₁₈[1] |

| SMILES | c1ccc(cc1)c2c3ccccc3c(c4ccccc4)c5c2cccc5 |

| InChI | InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H[1] |

Physicochemical Properties

DPA is a yellow crystalline solid at room temperature and exhibits high thermal stability. Its insolubility in water and good solubility in various organic solvents are characteristic of many polycyclic aromatic hydrocarbons.

| Property | Value | Reference |

| Molar Mass | 330.42 g/mol | [2] |

| Appearance | Slightly yellow powder | [2] |

| Melting Point | 248 to 250 °C | [2] |

| Boiling Point | ~485 °C | [3] |

| Density | 1.22 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in solvents like toluene, dichloromethane (DCM), and hexane. | [4] |

Photophysical Properties

DPA is highly fluorescent, emitting a characteristic blue light upon excitation with ultraviolet radiation. Its high quantum yield makes it an excellent material for various optical applications.

| Property | Value | Conditions | Reference |

| Absorption Maxima (λ_abs) | 373 nm | In cyclohexane | [5] |

| Emission Maximum (λ_em) | 426 nm | In cyclohexane | [5] |

| Molar Extinction Coefficient | 14,000 cm⁻¹M⁻¹ | at 372.5 nm in cyclohexane | [6] |

| Fluorescence Quantum Yield (Φ_F) | ~1.0 | In cyclohexane | [6] |

| Stokes Shift | 53 nm | In cyclohexane | [5] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general and efficient one-step synthesis of 9,10-diarylanthracenes via a bis Suzuki-Miyaura cross-coupling reaction.[7][8]

Materials:

-

9,10-Dibromoanthracene

-

Phenylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (base)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2 eq), and sodium carbonate (4.0 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Bubble argon or nitrogen gas through the mixture for 15-20 minutes to create an inert atmosphere.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

References

- 1. journals.umz.ac.ir [journals.umz.ac.ir]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]

Photophysical properties of 9,10-Diphenylanthracene

An In-depth Technical Guide to the Photophysical Properties of 9,10-Diphenylanthracene

Introduction

This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) that appears as a slightly yellow powder.[1] It is a highly efficient blue-emitting fluorophore widely utilized in diverse scientific and technological fields. Its rigid molecular structure, composed of an anthracene core with two phenyl groups at the 9 and 10 positions, imparts exceptional photostability and a high fluorescence quantum yield. These characteristics make DPA a benchmark compound for blue emission and a critical component in applications ranging from organic light-emitting diodes (OLEDs) and molecular sensors to advanced photophysical processes like chemiluminescence and photon upconversion.[1][2] This guide provides a comprehensive overview of the core photophysical properties of DPA, detailed experimental protocols for their measurement, and a description of the key mechanisms in which it participates.

Core Photophysical Properties

The photophysical behavior of DPA is characterized by strong absorption in the near-UV region, intense blue fluorescence, and a significant Stokes shift. Its properties can be influenced by the solvent environment and crystal polymorphism.

-

Absorption and Emission Spectra: In cyclohexane, DPA exhibits a characteristic absorption spectrum with a primary peak around 373 nm.[3][4] The fluorescence emission is a structured band with its maximum peak at approximately 426 nm, resulting in a vibrant blue light.[4][5]

-

Molar Extinction Coefficient: The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For DPA in cyclohexane, a benchmark value is 14,000 cm⁻¹/M at 372.5 nm.[3][6]

-

Stokes Shift: The Stokes shift, the difference between the maximum absorption and emission wavelengths, is approximately 53 nm for DPA in cyclohexane, calculated from an excitation peak of 373 nm and an emission peak of 426 nm.[4][5]

-

Fluorescence Quantum Yield (Φf): DPA is renowned for its very high fluorescence quantum yield, often approaching unity in non-polar solvents, which signifies that nearly every absorbed photon is converted into an emitted fluorescent photon.[3] However, the value can vary with the solvent. For instance, the quantum yield is 0.95 in ethanol and 0.86 in cyclohexane.[7]

-

Fluorescence Lifetime (τf): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For DPA, this is typically in the nanosecond range, with a value of 7.58 ns measured in cyclohexane and 8.19 ns in ethanol.[7]

-

Triplet State Properties: While DPA is a highly efficient fluorescer, it can undergo intersystem crossing to a triplet state. The quantum yield for triplet formation in a benzene solution is quite small, around 0.04.[8] The resulting triplet state has a much longer lifetime, on the order of milliseconds (e.g., 3.4 ms in toluene), which is critical for its role in triplet-triplet annihilation processes.[9]

Data Presentation: Summary of Photophysical Parameters

The quantitative photophysical data for this compound are summarized in the table below for easy comparison.

| Property | Value | Solvent | Citation |

| Absorption Max (λabs) | ~373 nm | Cyclohexane | [4] |

| Emission Max (λem) | ~426 nm | Cyclohexane | [4][5] |

| Molar Extinction Coefficient (ε) | 14,000 cm⁻¹/M at 372.5 nm | Cyclohexane | [3][6] |

| Stokes Shift | ~53 nm | Cyclohexane | [4][5] |

| Fluorescence Quantum Yield (Φf) | 0.86 | Cyclohexane | [7] |

| 0.95 | Ethanol | [7] | |

| 0.93 | 3-Methylpentane | [7] | |

| 0.82 | Benzene | [7] | |

| Fluorescence Lifetime (τf) | 7.58 ns | Cyclohexane | [7] |

| 8.19 ns | Ethanol | [7] | |

| 7.88 ns | 3-Methylpentane | [7] | |

| 7.34 ns | Benzene | [7] | |

| Triplet State Lifetime (τT) | 3.4 ms | Toluene | [9] |

| Triplet Formation Quantum Yield (ΦISC) | 0.04 ± 0.02 | Benzene | [8] |

Key Photophysical Processes and Applications

DPA's unique properties enable its use in several advanced applications, most notably as an annihilator in triplet-triplet annihilation photon upconversion and as an emitter in chemiluminescence.

Triplet-Triplet Annihilation Photon Upconversion (TTA-UC)

TTA-UC is a process that converts two low-energy photons into one higher-energy photon. In this mechanism, DPA typically functions as the "annihilator." A sensitizer molecule first absorbs a low-energy photon and, via intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to a DPA molecule. When two DPA molecules in their triplet state collide, they undergo annihilation: one molecule is promoted to its higher-energy excited singlet state, while the other returns to the ground state. The excited DPA molecule then emits a high-energy (upconverted) photon through fluorescence.[9][10]

Chemiluminescence

DPA is widely used as the emitter in chemiluminescent systems, such as commercial glow sticks, to produce blue light.[1] In a typical system, a chemical reaction (e.g., the oxidation of a phenyl oxalate ester by hydrogen peroxide) generates a high-energy chemical intermediate. This intermediate transfers its energy to a DPA molecule, promoting it to an excited singlet state. The excited DPA then relaxes to its ground state by emitting a photon, resulting in visible light. The color of the light is determined by the fluorescence spectrum of the dye, which is blue for DPA. DPA is also studied in electrogenerated chemiluminescence (ECL), where the excited state is generated through electrochemical reactions.[11][12][13]

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorbance of DPA at various wavelengths.

-

Instrumentation: A dual-beam spectrophotometer (e.g., Cary 3) is typically used.[3]

-

Methodology:

-

A solution of DPA in a spectroscopic-grade solvent (e.g., cyclohexane) is prepared in a quartz cuvette with a known path length (typically 1 cm).

-

A reference cuvette containing only the pure solvent is placed in the reference beam path.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-450 nm).

-

Typical instrument parameters include a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, and a scan rate of around 112.5 nm/min.[3]

-

Fluorescence Quantum Yield (Φf) Determination

The relative method, comparing the sample to a standard of known quantum yield, is most common.[14]

-

Instrumentation: A spectrofluorometer (e.g., Spex Fluorolog 3) and a UV-Vis spectrophotometer are required.[2]

-

Standard: A well-characterized standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄, is used.[15]

-

Methodology:

-

Solution Preparation: Prepare a series of five to six dilutions for both the DPA sample and the quantum yield standard in their respective solvents. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to prevent inner filter effects.[14][15]

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the exact absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis: a. Integrate the area under the fluorescence emission curve for each spectrum. b. Plot the integrated fluorescence intensity versus absorbance for both the DPA sample and the standard. c. Determine the slope (gradient) of the linear fit for both plots.

-

Calculation: Calculate the quantum yield of DPA using the following equation:[14] Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient from the plot and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[16][17]

-

Instrumentation: A TCSPC system includes a high-repetition-rate pulsed light source (e.g., a 377 nm picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter and Multichannel Analyzer).[2][17]

-

Methodology:

-

The sample is excited by a short pulse of light from the laser.

-

Each laser pulse generates a "start" signal for the timing electronics.

-

The detector captures the first photon emitted from the sample after excitation, which generates a "stop" signal.

-

The time difference between the "start" and "stop" signals is measured precisely.

-

This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus their arrival time after the excitation pulse is constructed.

-

This histogram represents the fluorescence decay curve, which is then fitted to an exponential function to extract the fluorescence lifetime (τf).[16][18]

-

Conclusion

This compound stands out as a preeminent organic fluorophore due to its exceptional photophysical characteristics. Its high fluorescence quantum yield, excellent photostability, and well-defined blue emission make it an invaluable tool for researchers and a critical component in various photonic applications. The long lifetime of its triplet state further extends its utility into complex photophysical schemes such as TTA-UC. A thorough understanding of its properties and the methodologies used to characterize them is essential for the continued development of next-generation optical materials and devices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. This compound [omlc.org]

- 4. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 5. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Electrogenerated chemiluminescence of this compound, rubrene" by David J. Vinyard, Shujun Su et al. [repository.lsu.edu]

- 12. Upconverted blue electrochemiluminescence of this compound with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 18. physicsopenlab.org [physicsopenlab.org]

9,10-Diphenylanthracene: A Comprehensive Technical Guide to its Fluorescence Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon renowned for its high quantum efficiency and stability. These characteristics have led to its widespread use as a fluorescence standard for calibrating and validating fluorescence instrumentation. Its derivatives are also being explored for applications in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth overview of the fluorescence quantum yield and lifetime of DPA, including detailed experimental protocols and the influence of the solvent environment on its photophysical properties.

Quantitative Photophysical Data

The fluorescence quantum yield (ΦF) and lifetime (τF) of this compound are significantly influenced by the solvent. The following tables summarize the reported values in various common solvents.

| Solvent | Quantum Yield (ΦF) | Reference |

| Cyclohexane | 1.00 | [1] |

| Cyclohexane | 0.97 | [2] |

| Cyclohexane | 0.86 | [2] |

| Ethanol | 0.95 | [2] |

| 3-Methylpentane | 0.93 | [2] |

| Benzene | 0.82 | [2] |

| Methanol | 0.83 | [1] |

Table 1: Fluorescence Quantum Yield of this compound in Various Solvents.

| Solvent | Lifetime (τF) [ns] | Temperature (K) | Reference |

| Cyclohexane | 7.58 | 293 | [2] |

| Ethanol | 8.19 | 293 | [2] |

| 3-Methylpentane | 7.88 | 293 | [2] |

| Benzene | 7.34 | 293 | [2] |

| Methanol | 8.7 | Room Temperature | [1] |

| Frozen Gas Matrices | - | 12 | [3][4] |

Table 2: Fluorescence Lifetime of this compound in Various Solvents.

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is crucial for characterizing fluorescent molecules. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is the most common technique for determining fluorescence quantum yield.[5] It involves comparing the fluorescence intensity of a sample with an unknown quantum yield to a standard with a known quantum yield.[5][6]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (10 mm path length)

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.58)[7]

-

This compound (test sample)

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the DPA in the same solvent. The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[6][7]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis:

-

For both the standard and the DPA, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Determine the gradient (slope) of the resulting linear plots.

-

-

Quantum Yield Calculation: The quantum yield of the DPA (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the DPA and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the DPA and the standard, respectively. If the same solvent is used, this term becomes 1.[5]

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8][9][10] The method is based on the repetitive excitation of a sample with a pulsed light source and the precise timing of the arrival of individual fluorescence photons.[11][12]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser or LED)

-

Sample holder

-

Emission monochromator or filter

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics, including a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Replace the fluorescent sample with a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or silica nanoparticles).

-

Record the instrument's response to the excitation pulse. This provides the time resolution of the system.

-

-

Sample Measurement:

-

Excite the DPA solution with the pulsed light source. The repetition rate of the source should be low enough to allow the fluorescence to decay completely between pulses.

-

The detector registers the arrival of single fluorescence photons.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

-

Data Acquisition:

-

A histogram of the number of photons versus their arrival time is constructed. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The measured fluorescence decay is deconvoluted from the IRF.

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τF)

Where I₀ is the intensity at time t=0 and τF is the fluorescence lifetime.

-

Factors Influencing Fluorescence Properties

Solvent Effects

The polarity of the solvent can significantly impact the fluorescence properties of a fluorophore.[13][14][15] In the case of DPA, increasing solvent polarity generally leads to a decrease in the fluorescence quantum yield and a change in the fluorescence lifetime. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules, which can promote non-radiative decay pathways.[14]

Concentration Effects

At high concentrations, the measured fluorescence lifetime of DPA can be artificially lengthened due to reabsorption effects, where emitted photons are reabsorbed by other DPA molecules in the solution.[16] At even higher concentrations, quenching can occur, leading to a decrease in both quantum yield and lifetime. Therefore, it is crucial to use dilute solutions for accurate measurements.

Visualized Workflows and Relationships

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for Relative Quantum Yield Measurement.

Experimental Workflow for Lifetime Measurement (TCSPC)

Caption: Workflow for Fluorescence Lifetime Measurement.

Logical Relationship of Photophysical Parameters

Caption: Factors influencing DPA's photophysical decay pathways.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescence lifetimes and quantum yields of this compound, benzene, and [2H6]benzene in frozen gas matrices at 12 K - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. iss.com [iss.com]

- 8. horiba.com [horiba.com]

- 9. edinst.com [edinst.com]

- 10. photonics.com [photonics.com]

- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. journalcsij.com [journalcsij.com]

- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 15. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Crystalline World of 9,10-Diphenylanthracene: Structure and Polymorphism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

9,10-Diphenylanthracene (DPA), a prominent organic semiconductor, is a molecule of significant interest in materials science and pharmaceutical research due to its excellent photoluminescence, thermal stability, and potential applications in neutron detection.[1][2] The performance of DPA in various applications is intrinsically linked to its solid-state structure. Understanding the nuances of its crystal packing and polymorphic behavior is therefore paramount for harnessing its full potential. This technical guide provides a comprehensive overview of the known crystal structures and polymorphs of DPA, detailing the experimental methodologies for their preparation and characterization.

The Polymorphic Landscape of DPA

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of organic functional materials.[3] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and electronic characteristics. To date, several polymorphs of this compound have been identified, primarily designated as α, β, γ, and a more recently discovered δ form.[3][4][5] All known polymorphs of DPA crystallize in the monoclinic system, containing four molecules per unit cell.[6]

The α-Polymorph: The Thermodynamically Stable Form

The α-form of DPA is the most commonly encountered and thermodynamically stable polymorph.[5] It is typically obtained through solution-based crystallization methods.[1][4]

The β and γ-Polymorphs: Metastable Twins

The β and γ polymorphs are metastable forms of DPA that are often obtained concurrently from the melt or through sublimation.[4][6] While they share similar unit cell parameters, their crystal structures are distinct.[6] The β-polymorph has also been predominantly obtained in the form of microribbons by injecting water as a non-solvent into a DPA solution.[4]

The δ-Polymorph: A Novel Orthorhombic Structure

A new orthorhombic polymorph, designated as δ-DPA, has been recently discovered through template-induced crystallization.[3] This highlights the potential for discovering novel crystalline forms of DPA through advanced crystallization techniques.

Crystallographic Data of DPA Polymorphs

The structural diversity of DPA's polymorphs is quantitatively captured in their crystallographic data. The following tables summarize the key unit cell parameters for the α, β, and γ polymorphs as reported in the literature.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (˚) | β (˚) | γ (˚) | Volume (ų) | Reference |

| α-DPA (Solution) | Monoclinic | C2/c | 10.6842(7) | 13.5461(8) | 12.2430(8) | 90 | 90.615(6) | 90 | 1771.82(19) | [2] |

| β-DPA | Monoclinic | P2₁/a | - | - | - | - | - | - | - | [6] |

| γ-DPA (Melt) | Monoclinic | P2₁/n | 9.2004(4) | 21.0836(8) | 10.0367(4) | 90 | 111.446(5) | 90 | 1812.10(14) | [2] |

| γ-DPA | Monoclinic | P2₁/n | 9.216 | 21.111 | 10.041 | - | 111.404 | - | - | [6] |

Note: Detailed crystallographic data for the β-polymorph and the newly discovered δ-polymorph require further consolidation from primary literature.

Molecular Geometry and Packing

The spatial arrangement of the DPA molecule, specifically the dihedral angle between the phenyl substituents and the central anthracene core, is a defining characteristic that varies among polymorphs. In the melt-grown crystal (γ-polymorph), this angle is close to 90 degrees (87.5–93.1°).[1] In contrast, for the solution-grown α-polymorph, the dihedral angle is significantly smaller, around 66.18–67.5°.[1] These conformational differences directly influence the intermolecular interactions and crystal packing, leading to variations in properties such as theoretical density. The solution-grown α-DPA exhibits a higher theoretical density (1.239 g/cm³) compared to the melt-grown γ-DPA (1.211 g/cm³).[1][2]

Experimental Protocols for Polymorph Preparation

The selective crystallization of a desired DPA polymorph is a key experimental challenge. The choice of crystallization method is the primary determinant of the resulting crystalline form.

Solution Growth for α-DPA

The thermodynamically stable α-polymorph is typically prepared by slow evaporation from a suitable solvent.

-

Procedure:

-

Dissolve this compound powder in a suitable organic solvent (e.g., xylene[1]) to create a saturated or near-saturated solution.

-

Allow the solvent to evaporate slowly at a controlled temperature.

-

Harvest the resulting crystals.

-

Melt Growth and Sublimation for β- and γ-DPA

Metastable polymorphs are often accessed through solvent-free methods that involve higher energy inputs.

-

Melt Growth Procedure:

-

Sublimation Procedure:

-

Heat DPA powder under vacuum to induce sublimation.

-

Collect the sublimed material on a cold surface. This method has also been shown to yield a mixture of β and γ polymorphs.[6]

-

Additive-Assisted and Template-Induced Crystallization

Advanced crystallization techniques can provide more precise control over polymorphism.

-

Additive-Assisted Crystallization: The introduction of specific molecular additives during crystallization can influence the nucleation and growth of a particular polymorph. For instance, tetracene has been shown to selectively promote the crystallization of metastable DPA polymorphs.[5]

-

Template-Induced Crystallization: The use of a crystalline substrate can template the growth of a specific polymorph. A novel orthorhombic δ-DPA polymorph was successfully crystallized using an orthorhombic rubrene template.[3]

The following diagram illustrates the general workflow for obtaining different DPA polymorphs.

Caption: Experimental pathways to different polymorphs of this compound.

Characterization of DPA Polymorphs

A combination of analytical techniques is essential for the unambiguous identification and characterization of DPA polymorphs.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the crystal structure and unit cell parameters of a crystalline solid.[1][2]

-

Powder X-ray Diffraction (PXRD): Used for phase identification and to distinguish between different polymorphs in a bulk sample.[4][5]

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can provide a fingerprint for each polymorph. For example, distinct differences in the Raman spectra of melt-grown and solution-grown DPA have been observed in the 1200–1010 cm⁻¹ and 490–400 cm⁻¹ wavenumber ranges.[1]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, phase transition temperatures, and thermal stability of the different polymorphs.[1][2] Solution-grown DPA has been shown to have better thermal stability than the melt-grown form.[1][7]

The logical relationship for identifying and characterizing DPA polymorphs can be visualized as follows:

Caption: A workflow for the characterization of DPA polymorphs.

Conclusion

The polymorphic behavior of this compound is a rich and complex field of study. The ability to selectively crystallize and characterize its different solid-state forms is crucial for optimizing its performance in various technological applications. This guide has provided a comprehensive overview of the known polymorphs, their crystallographic properties, and the experimental methodologies for their preparation and analysis. Further research into advanced crystallization techniques, such as additive-assisted and template-induced methods, holds the key to unlocking new polymorphic forms with potentially enhanced properties, paving the way for novel applications in organic electronics and beyond.

References

Synthesis of 9,10-Diphenylanthracene via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 9,10-diphenylanthracene (DPA) through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction offers a robust and efficient method for the preparation of DPA, a valuable organic semiconductor and chemiluminescent agent. This document provides comprehensive experimental protocols, quantitative data, and visual diagrams to support researchers in the successful synthesis and characterization of this important compound.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon single bond between an organoboron species and an organohalide using a palladium complex as a catalyst.[1][2] In the synthesis of this compound, 9,10-dibromoanthracene serves as the dihalide, and phenylboronic acid is the organoboron reagent. The general reaction scheme is presented below.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

The reaction mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][3]

Experimental Protocols

Several protocols for the Suzuki coupling synthesis of this compound have been reported with variations in catalysts, bases, and solvent systems. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis using Pd(PPh₃)₄ and Na₂CO₃ in a Toluene/THF/Water System

This protocol is adapted from a common procedure for Suzuki-Miyaura cross-coupling reactions.[4]

Materials:

-

9,10-dibromoanthracene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃), 2M aqueous solution

-

Toluene, degassed

-

Tetrahydrofuran (THF), degassed

-

Petroleum ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2-5.2 eq), and Pd(PPh₃)₄ (0.075 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add degassed toluene and degassed THF to the reaction vessel.

-

Add the 2M aqueous solution of Na₂CO₃.

-

Heat the mixture to reflux and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Extract the crude mixture with petroleum ether.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Synthesis in DMF with an ARF-Pd Catalyst

This protocol utilizes N,N-Dimethylformamide (DMF) as the solvent.[5]

Materials:

-

9,10-dibromoanthracene (starting from 1,3-dibromobenzene in the cited example, but applicable to 9,10-dibromoanthracene)

-

Phenylboronic acid

-

Sodium carbonate (Na₂CO₃)

-

ARF-Pd catalyst

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and Na₂CO₃ (4 mmol).

-

Add DMF (2 mL) and the ARF-Pd catalyst (0.01 mmol Pd).

-

Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.[5]

-

After cooling, dilute the mixture with cold water (10 mL) and filter through a cotton bed.

-

Extract the filtrate with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with brine (10 mL), dry over Na₂SO₄, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of this compound via Suzuki coupling.

Table 1: Reaction Conditions and Yields

| Starting Material | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 9,10-dibromoanthracene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/H₂O | Reflux | Overnight | 58 | [4] |

| 1,3-dibromobenzene* | ARF-Pd | Na₂CO₃ | DMF | 110 | 2.5 | 90 | [5] |

| 9,10-dibromoanthracene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 76 | - | [4] |

Note: While the starting material in this specific example is 1,3-dibromobenzene, the conditions are illustrative of a Suzuki coupling that can be adapted for 9,10-dibromoanthracene.

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Melting Point | 245-247 °C | [5] |

| 248-250 °C | [6] | |

| ¹H NMR (CDCl₃) | ||

| δ (ppm) | 7.72-7.66 (m, 4H), 7.62-7.46 (m, 10H), 7.34-7.29 (m, 4H) | [5] |

| ¹³C NMR (CDCl₃) | ||

| δ (ppm) | 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0 | [5] |

Visualized Workflows and Mechanisms

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

General Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of DPA.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound, providing good to excellent yields under relatively mild conditions. The choice of catalyst, base, and solvent system can be tailored to optimize the reaction outcome. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and characterize this important molecule for its various applications in materials science and drug development.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Photophysical Properties of 9,10-Diphenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Diphenylanthracene (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon with significant applications in various scientific and technological fields. Its rigid structure and extensive π-conjugation result in a high quantum yield and well-defined absorption and emission spectra, making it an ideal candidate for use as a fluorescence standard, a sensitizer in chemiluminescence reactions, and an active component in organic light-emitting diodes (OLEDs).[1] This technical guide provides an in-depth overview of the core photophysical properties of DPA, including its absorption and emission characteristics, supplemented with detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Photophysical Data

The absorption and emission properties of this compound are solvent-dependent. The following tables summarize key quantitative data for DPA in various common solvents.

Table 1: Absorption and Emission Maxima

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| Cyclohexane | 357, 377, 396[2] | 426[3] | 30 |

| Benzene | 346.5, 363, 367.8, 370, 372.5, 384[4] | - | - |

| Ethanol | 331.7, 343.8, 347.5, 358.8, 370.0[4] | - | - |

| 3-Methylpentane | 357, 360, 370, 380[4] | - | - |

| Perfluoro-n-hexane | - | - | - |

| Toluene | - | - | - |

| Dichloromethane | - | - | - |

| DMF | 358, 376, 396[5] | - | - |

| DPA-Melt Crystal | 268, 357, 377, 396, 429[2] | 455[2] | 59 |

| DPA-Solution Crystal | 268, 362, 382, 403, 438[2] | 468[2] | 65 |

Note: The absorption spectrum of DPA typically shows multiple vibronic bands.

Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime

| Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 14,000 at 372.5 nm[6][7] | 0.90 - 1.0[6] | 7.58[4][8] |

| Benzene | - | 0.82 - 0.88[4][8][9] | 7.34[4][8] |

| Ethanol | - | 0.95[4][8] | 8.19[4][8] |

| 3-Methylpentane | - | 0.93[4][8] | 7.88[4][8] |

| Perfluoro-n-hexane | - | 0.58[10] | 6.7[10] |

| Toluene | - | - | - |

| Dichloromethane | - | - | - |

| DMF | - | 0.86 (for a derivative)[5] | 4.22 (for a derivative)[5] |

Experimental Protocols

Accurate measurement of the absorption and emission spectra of DPA is crucial for its effective application. Below are detailed methodologies for these key experiments.

Measurement of UV-Visible Absorption Spectrum

Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorptivity (ε) of DPA in a specific solvent.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

A dual-beam UV-Visible spectrophotometer (e.g., Cary 3)[6]

Procedure:

-

Solution Preparation: Prepare a stock solution of DPA of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent. Ensure the optical density at the 0-0 band maximum is kept below 0.05/cm to avoid reabsorption effects.[4]

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 300-450 nm).

-

Set the spectral bandwidth to 1.0 nm.[6]

-

Set the scan rate to a moderate speed (e.g., 112.5 nm/min).[6]

-

Set the signal averaging time to 0.133 sec and the data interval to 0.25 nm.[6]

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path of the spectrophotometer.

-

Sample Measurement: Fill another quartz cuvette with the DPA solution. Place it in the sample beam path.

-

Data Acquisition: Record the absorption spectrum. The instrument will automatically subtract the absorbance of the blank from that of the sample.

-

Data Analysis:

-

Identify the wavelengths of the absorption maxima (λ_abs).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each maximum, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Measurement of Fluorescence Emission Spectrum

Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence intensity of DPA.

Materials:

-

Dilute solution of DPA (absorbance at excitation wavelength < 0.1)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (4-sided polished)

-

A spectrofluorometer (e.g., Spex FluoroMax)[7]

Procedure:

-

Solution Preparation: Prepare a dilute solution of DPA in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Blank Measurement: Record a spectrum of the pure solvent to check for background fluorescence or Raman scattering.

-

Sample Measurement: Place the cuvette with the DPA solution in the sample holder and record the emission spectrum.

-

Data Correction: If necessary, correct the emission spectrum for the instrument's response function (lamp intensity and detector sensitivity as a function of wavelength).

Key Photophysical Processes and Signaling Pathways

DPA is involved in several important photophysical processes, including chemiluminescence and triplet-triplet annihilation, which are critical for its applications.

Chemiluminescence

In many chemiluminescent systems, such as in glow sticks, DPA acts as the final emitter.[1] A high-energy intermediate, often generated from the reaction of an oxalate ester with hydrogen peroxide, transfers its energy to a DPA molecule. The excited DPA molecule then relaxes to the ground state by emitting a photon of blue light.[11]

Triplet-Triplet Annihilation (TTA)

DPA and its derivatives are also used in photon upconversion systems based on triplet-triplet annihilation. In this process, a sensitizer molecule absorbs low-energy photons and undergoes intersystem crossing to a long-lived triplet state. This triplet energy is then transferred to an acceptor (annihilator) molecule like DPA, promoting it to its triplet state. When two DPA molecules in the triplet state collide, one is promoted to an excited singlet state while the other returns to the ground state. The excited singlet DPA then emits a higher-energy photon.[12][13]

Conclusion

This compound exhibits robust and well-characterized photophysical properties that make it a valuable tool in various scientific disciplines. Its high fluorescence quantum yield, distinct spectral features, and participation in energy transfer processes underscore its importance in applications ranging from analytical standards to advanced materials for optoelectronics and bio-imaging. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile fluorophore.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]

- 6. This compound [omlc.org]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [논문]Spectral and photophysical properties of this compound in perfluoro-n-hexane: the influence of solute-solvent interactions [scienceon.kisti.re.kr]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Unveiling the Electronic Frontier: A Technical Guide to the HOMO-LUMO Energy Levels of 9,10-Diphenylanthracene

For Immediate Release

A comprehensive technical guide detailing the experimental and computational determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9,10-Diphenylanthracene (DPA). This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of the underlying scientific principles.

This compound (DPA) is a highly fluorescent aromatic hydrocarbon with significant applications in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs), due to its excellent charge transport properties.[1] The performance of such devices is intrinsically linked to the energy levels of the frontier molecular orbitals, namely the HOMO and LUMO levels. A thorough understanding of these parameters is crucial for the rational design and optimization of new materials and devices. This guide summarizes key findings from experimental and computational studies to provide a clear overview of the electronic properties of DPA.

Quantitative Data Summary

The HOMO and LUMO energy levels of this compound have been determined through both experimental techniques and computational modeling. The following table summarizes the key quantitative data obtained from these studies.

| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |

| HOMO Energy Level | -5.9[2] | -5.85 | Cyclic Voltammetry[2] / DFT (B3LYP/6-31G(d)) |

| LUMO Energy Level | -2.9[2] | -2.17 | Cyclic Voltammetry / Optical Band Gap[2] / DFT (B3LYP/6-31G(d)) |

| Electrochemical Band Gap | 3.0[2] | 3.68 | ELUMO - EHOMO |

| Optical Band Gap | ~2.78 - ~2.82 | - | UV-Vis Spectroscopy[3][4] |

Note: Experimental values can vary depending on the specific experimental conditions (e.g., solvent, electrolyte, reference electrode). Computational values are dependent on the chosen functional and basis set.

Experimental Protocols

The determination of the HOMO and LUMO energy levels of DPA relies on well-established electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a primary electrochemical technique used to probe the redox properties of a molecule. The oxidation and reduction potentials obtained from CV measurements can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent, such as acetonitrile or dichloromethane. A supporting electrolyte, commonly 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity.[1][5][6]

-

Electrochemical Cell Setup: A three-electrode cell is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Often, an internal reference standard such as ferrocene/ferrocenium (Fc/Fc+) is used for accurate potential calibration.

-

Counter Electrode: A platinum wire or foil.

-

-

Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements. A cyclic potential is then applied to the working electrode, and the resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis and Calculation:

-

The onset of the first oxidation peak is used to determine the oxidation potential (Eox).

-

The onset of the first reduction peak is used to determine the reduction potential (Ered).

-

The HOMO and LUMO energy levels are then calculated using empirical formulas that relate the measured potentials to the vacuum level. A common equation, when referenced against the Fc/Fc+ couple (with an assumed absolute energy level of -4.8 eV or -5.1 eV relative to vacuum), is:

-

EHOMO = - (Eoxonset - E1/2(Fc/Fc+) + 4.8) eV

-

ELUMO = - (Eredonset - E1/2(Fc/Fc+) + 4.8) eV

-

-

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing an estimation of the optical band gap.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as cyclohexane or dichloromethane.[7]

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.

-

Spectrum Acquisition: The absorption spectrum of the DPA solution is recorded over a relevant wavelength range (e.g., 200-800 nm). For DPA, characteristic absorption peaks are observed in the UV and near-visible regions.[3]

-

Data Analysis:

-

The absorption onset (λonset) is determined from the long-wavelength edge of the lowest energy absorption band. This can be found by identifying the intersection of the tangent of the leading edge of the absorption peak with the baseline.

-

The optical band gap (Egopt) is then calculated using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

For this compound, absorption band edges have been reported at approximately 446 nm and 455 nm for different crystal polymorphs, corresponding to optical band gaps of roughly 2.78 eV and 2.72 eV, respectively.[3][4]

-

Computational Methodology

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation.

-

Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

-

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like DPA, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) is a commonly used and well-validated level of theory for obtaining reliable electronic properties.[8][9][10]

-

Data Extraction: The output of the DFT calculation provides the energies of all molecular orbitals. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are then directly extracted from these results.

Visualizations

To better illustrate the concepts and workflows described in this guide, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [omlc.org]

- 8. inpressco.com [inpressco.com]

- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculations of 9,10-Diphenylanthracene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Diphenylanthracene (DPA) is a highly fluorescent organic molecule with significant applications in organic light-emitting diodes (OLEDs), scintillators, and as a photosensitizing agent.[1][2] A thorough understanding of its electronic structure is paramount for the rational design of new materials with tailored photophysical properties. This technical guide provides an in-depth overview of the theoretical methods used to calculate the electronic structure of DPA, supported by experimental data. We present key quantitative data in structured tables, detail the methodologies for both computational and experimental approaches, and provide visualizations of the theoretical workflow.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene core with phenyl groups substituted at the 9 and 10 positions.[1][2] This substitution pattern leads to a twisted molecular conformation, which influences its electronic and photophysical properties.[3] Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be invaluable tools for elucidating the electronic behavior of DPA.[3][4] These computational methods allow for the prediction of key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electronic absorption and emission spectra, and other crucial electronic properties that govern its performance in various applications.

Theoretical Electronic Structure Calculations

The electronic properties of DPA are predominantly investigated using DFT and TD-DFT methods. These calculations provide a quantum mechanical description of the molecule's ground and excited states.

Computational Methodology

A typical workflow for the theoretical calculation of DPA's electronic structure is outlined below. The ground state geometry is first optimized, followed by the calculation of its electronic properties and then the investigation of its excited states.

Key Computational Parameters

The accuracy of theoretical calculations is highly dependent on the chosen functional and basis set. For DPA and similar aromatic molecules, the B3LYP hybrid functional is commonly employed.[3]

| Parameter | Common Choices | Rationale |

| Method | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | DFT is efficient for ground-state properties, while TD-DFT is well-suited for calculating excited-state properties like absorption and emission spectra.[3][4] |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | This hybrid functional provides a good balance between accuracy and computational cost for organic molecules.[3] |

| Basis Set | 6-31G(d), 6-311G(d) | These Pople-style basis sets are widely used for organic molecules and provide a good description of the electronic structure. The inclusion of polarization functions (d) is crucial for accurately describing the bonding.[3] |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties, a continuum solvation model is often used.[5] |

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from both theoretical calculations and experimental measurements for DPA.

Frontier Molecular Orbital Energies

The HOMO and LUMO energies are critical for understanding charge transfer properties.

| Parameter | Theoretical Value (eV) | Experimental Value (eV) | Method |

| HOMO | -5.17 | - | DFT/B3LYP/6-311G(d)[3] |

| LUMO | - | - | - |

| Energy Gap (HOMO-LUMO) | - | ~3.0 (in THF) | UV-Vis Spectroscopy[6] |

| Triplet Energy (T1) | 1.65 | 1.77 | DFT[4] |

Photophysical Properties

The absorption and emission properties are key characteristics of DPA's utility in optical applications.

| Property | Wavelength (nm) | Solvent | Method |

| Absorption (λmax) | 360, 380, 400 | - | Theoretical[4] |

| 372.5 | Cyclohexane | Experimental[7] | |

| 358, 376, 396 | Dimethylformamide (DMF) | Experimental[3] | |

| Emission (λem) | 426 | - | Theoretical[8] |

| 454 (crystal) | - | Experimental[9] | |

| 468 (crystal) | - | Experimental[9] | |

| Fluorescence Quantum Yield (Φf) | - | 0.97 | Cyclohexane |

| - | 0.99 | Acetone |

Experimental Protocols

The theoretical calculations are validated against experimental data. Below are generalized protocols for the key experimental techniques used to characterize the electronic structure of DPA.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by DPA, corresponding to electronic transitions.

Protocol:

-

Sample Preparation: Prepare a dilute solution of DPA (e.g., 20 µM) in a suitable UV-transparent solvent (e.g., cyclohexane or DMF).[3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 300-500 nm). The solvent is used as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

This method measures the emission of light from DPA after excitation at a specific wavelength.

Protocol:

-

Sample Preparation: Use the same or a similarly prepared dilute solution as for UV-Vis spectroscopy.

-

Instrumentation: Employ a spectrofluorometer.

-

Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., 350 nm).[7] Record the emission spectrum at higher wavelengths.

-

Data Analysis: Determine the wavelength of maximum emission intensity (λem). The fluorescence quantum yield can be determined using a standard reference compound.

Signaling Pathways and Logical Relationships

The relationship between molecular structure, computational parameters, and the resulting electronic properties can be visualized to illustrate the logical flow of a theoretical investigation.

References

- 1. This compound | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]

- 4. The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound [omlc.org]

- 8. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

9,10-Diphenylanthracene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 9,10-Diphenylanthracene (DPA), a polycyclic aromatic hydrocarbon widely utilized for its strong blue fluorescence. DPA serves as a crucial component in various applications, including as a sensitizer in chemiluminescence, a molecular organic semiconductor in OLEDs, and a fluorescent probe in photophysical studies.

Core Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

| Parameter | Value | Reference |

| CAS Number | 1499-10-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₆H₁₈ | [1][2][7] |

| Molecular Weight | 330.42 g/mol | [1][3][4][6] |

| Appearance | Light orange to yellow powder/crystal | [7] |

| Melting Point | 245 - 248 °C | [6] |

Experimental Protocols

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction. This protocol outlines a general procedure based on established methodologies.

Synthesis of this compound via Suzuki Coupling

Objective: To synthesize this compound from 9,10-dibromoanthracene and phenylboronic acid.

Materials:

-

9,10-dibromoanthracene

-

Phenylboronic acid

-

Sodium Carbonate (Na₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst

-

Dimethylformamide (DMF)

-

Deionized Water (H₂O)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Petroleum Ether (PE)

Procedure:

-

In a reaction vessel, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol).

-

Add DMF (2 mL) to the mixture.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (e.g., 0.01 mmol Pd).

-

Heat the mixture to 110 °C under a nitrogen atmosphere for approximately 2.5 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled mixture with cold deionized water (10 mL).

-

Filter the mixture to remove insoluble materials.

-

Extract the aqueous filtrate with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography using silica gel and petroleum ether as the eluent to yield pure this compound.[1]

Visualization of a Key Application Workflow

This compound is a cornerstone of peroxyoxalate chemiluminescence, the chemical reaction that powers "light sticks." The following diagram illustrates the workflow of this light-emitting process.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrogenerated chemiluminescence at a this compound/polyvinyl butyral film modified electrode with a tetraphenylborate coreactant - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. US6566572B2 - Process for producing this compound - Google Patents [patents.google.com]

- 7. polybluechem.com [polybluechem.com]

Spectroscopic Profile of 9,10-Diphenylanthracene: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 9,10-Diphenylanthracene (DPA), providing essential data and methodologies for researchers and scientists in drug development and materials science.

Introduction

This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) with a highly conjugated system, making it a subject of significant interest in various scientific fields, including organic electronics, scintillators for radiation detection, and as a fluorescent standard.[1] A thorough understanding of its spectroscopic properties is fundamental for its application and for the characterization of novel DPA-based materials. This technical guide provides a comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data of DPA, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide distinct signatures corresponding to the different chemical environments of the protons and carbon atoms in the molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of DPA is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the anthracene core and the phenyl rings exhibit distinct chemical shifts due to their different electronic environments.

¹³C NMR Spectrum

The ¹³C NMR spectrum of DPA shows a series of signals corresponding to the non-equivalent carbon atoms in the molecule. The quaternary carbons at positions 9 and 10 of the anthracene core, to which the phenyl groups are attached, have a characteristic chemical shift.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Assignment |

| 7.94–7.91 | dt, J₁ = 8.4 Hz, J₂ = 1.6 Hz, 2H | 144.53 | C (Phenyl C1') |

| 7.73–7.69 | m, 2H | 138.63 | C (Anthracene C9/C10) |

| 7.63–7.61 | m, 2H | 138.26 | C |

| 7.60–7.52 | m, 4H | 134.47 | C |

| 7.48–7.46 | m, 2H | 132.29 | C |

| 7.39–7.33 | m, 4H | 131.15 | CH |

| 129.77 | CH | ||

| 129.36 | CH | ||

| 128.46 | CH | ||

| 127.65 | CH | ||

| 127.24 | CH | ||

| 125.98 | CH | ||

| 125.69 | CH | ||

| 125.17 | CH | ||

| 118.90 | C | ||

| 111.60 | C | ||

| 31.37 | C |

Data sourced from:[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of DPA is characterized by absorption bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic rings.

Table 2: Key IR Absorption Bands for this compound